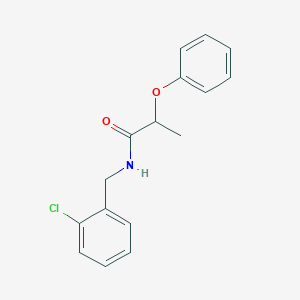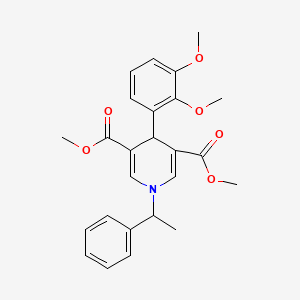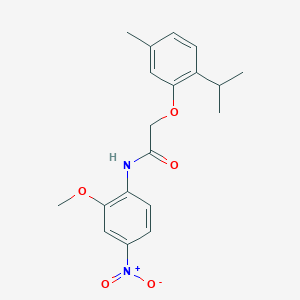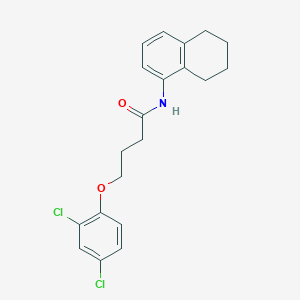
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by researchers at Sanofi-Aventis and has since been widely used in scientific research to study the endocannabinoid system.
Mécanisme D'action
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide works by binding to the CB1 receptor and preventing the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This blocks the normal functioning of the endocannabinoid system, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include:
- Decreased food intake and body weight
- Decreased locomotor activity
- Increased anxiety and depression-like behaviors
- Decreased pain sensitivity
- Decreased drug-seeking behavior
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological and behavioral processes.
However, there are also some limitations to using this compound in lab experiments. For example, its effects can vary depending on the species and strain of animal being used, as well as the dose and route of administration. Additionally, its effects may be confounded by other factors, such as stress or environmental conditions.
Orientations Futures
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide and the endocannabinoid system. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system
- Development of new CB1 receptor antagonists with improved pharmacological properties
- Investigation of the role of the endocannabinoid system in various disease states, such as obesity, addiction, and pain disorders
- Exploration of the potential therapeutic applications of CB1 receptor antagonists, such as in the treatment of drug addiction or obesity.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been widely used in scientific research to study the endocannabinoid system. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and plays a key role in the regulation of appetite, pain, and mood. By blocking the CB1 receptor, this compound can help researchers better understand the physiological and biochemical effects of the endocannabinoid system.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h3,6,8,10-11,13H,1-2,4-5,7,9,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMOJVAYWPKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)


![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)
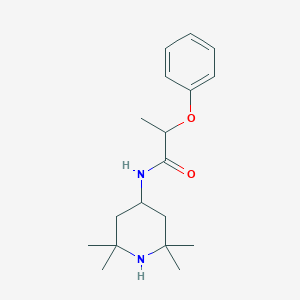
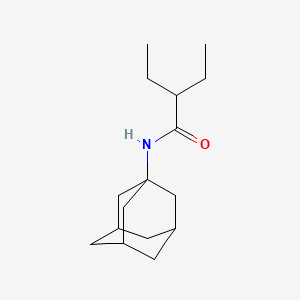
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)

